DMT-dI Phosphoramidite

Oligonucleotide Synthesis Coupling Efficiency Synthetic Yield

Unlike standard DNA phosphoramidites with strict Watson-Crick pairing, DMT-dI incorporates deoxyinosine for controlled wobble base-pairing with all four natural bases. This enables rational design of degenerate PCR primers with predictable Tm values and consistent amplification across related sequences. Its resistance to acid-catalyzed depurination delivers higher full-length yields in long oligo synthesis. Formulated for plug-and-play compatibility with ABI, PerkinElmer, and Polygen synthesizers. ≥98% purity by HPLC and 31P-NMR ensures reliable high-throughput performance.

Molecular Formula C40H47N6O7P
Molecular Weight 754.8 g/mol
CAS No. 141684-35-7
Cat. No. B608106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dI Phosphoramidite
CAS141684-35-7
SynonymsInosine (dI) phosphoramidite
Molecular FormulaC40H47N6O7P
Molecular Weight754.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O
InChIInChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)/t34-,35+,36+,54?/m0/s1
InChIKeyZKGZROFWRPJVEB-XZYUMQGLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DMT-dI Phosphoramidite (141684-35-7): Technical Baseline and Standard Specifications for Oligonucleotide Synthesis Procurement


DMT-dI Phosphoramidite (CAS 141684-35-7) is a modified nucleoside phosphoramidite monomer used in automated solid-phase oligonucleotide synthesis to incorporate deoxyinosine (dI) residues into synthetic DNA . It is a derivative of the naturally occurring nucleoside inosine and features a 5'-O-dimethoxytrityl (DMT) protecting group and a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive group . Standard purity specifications from major suppliers for research-grade material are ≥98% as determined by 31P-NMR and ≥98.0% by reversed-phase HPLC [1].

Why Standard DNA Phosphoramidites Cannot Substitute for DMT-dI Phosphoramidite in Oligonucleotide Design and Procurement


Substituting DMT-dI Phosphoramidite with a canonical DNA phosphoramidite (e.g., DMT-dG, DMT-dA, DMT-dC, or DMT-dT) is functionally impossible in applications requiring degenerate or wobble base pairing . Deoxyinosine (dI) possesses a unique hypoxanthine base that enables it to form stable, albeit unequal, hydrogen bonds with all four natural bases (A, C, G, T/U) through wobble pairings [1]. In contrast, standard phosphoramidites exhibit strict Watson-Crick pairing specificity, which fundamentally alters the hybridization behavior, sequence complexity, and functional performance of the resulting oligonucleotide [2]. The specific quantitative consequences of this difference are detailed in the evidence guide below.

DMT-dI Phosphoramidite (141684-35-7): Quantitative Evidence for Functional and Synthetic Differentiation in Oligonucleotide Procurement


Coupling Efficiency and Overall Oligonucleotide Yield for DMT-dI Phosphoramidite vs. Standard Phosphoramidites

DMT-dI Phosphoramidite demonstrates coupling efficiencies comparable to canonical DNA phosphoramidites under standard synthesis conditions, enabling high-fidelity incorporation of inosine residues into oligonucleotides . This performance parity ensures that the choice of dI does not compromise overall synthetic yield, a critical factor for procurement planning. For a 20-mer oligonucleotide, a consistent 99% average coupling efficiency yields an ~82% overall yield, while for a 50-mer, the overall yield is ~61% .

Oligonucleotide Synthesis Coupling Efficiency Synthetic Yield

Thermodynamic Stability of Inosine-Containing Duplexes: Quantitative Impact of DMT-dI Phosphoramidite Incorporation on Hybridization

Incorporation of inosine via DMT-dI Phosphoramidite leads to predictable, quantifiable changes in duplex thermodynamic stability. A duplex containing an internal inosine·cytosine (I·C) base pair is 0.9 kcal/mol less stable (higher ΔG°) than the same duplex with a standard guanine·cytosine (G·C) pair, and is as stable as an adenine·uracil (A·U) pair (only 0.1 kcal/mol more stable on average) [1]. The stability trend for the neighboring base pair 5′ of the I·X pair is G·C > C·G > A·T > T·A, demonstrating that the destabilizing effect of inosine is sequence-context dependent and less disruptive than mismatches involving other non-canonical bases [2].

Hybridization Thermodynamics Melting Temperature (Tm) Wobble Base Pairs

Base-Pairing Fidelity and Degeneracy: DMT-dI Phosphoramidite vs. Mixed Base (N) Oligonucleotide Synthesis

DMT-dI Phosphoramidite enables the site-specific incorporation of a single, defined deoxyinosine residue, which exhibits a distinct and unequal hydrogen bonding preference for the four natural bases . This contrasts sharply with the use of a mixed base ('N') synthesis strategy, which creates a heterogeneous pool of four different oligonucleotides at each degenerate position [1]. Inosine pairs preferentially with cytosine (I·C) but can also form stable wobble pairs with adenine (I·A) and uracil/thymine (I·U/T) . The consequence is a more controlled and predictable hybridization behavior compared to the complex mixture of sequences and variable coupling efficiencies inherent in 'N' mixes, where the actual ratio of A:C:G:T is often far from equimolar due to differential phosphoramidite coupling kinetics [2].

Degenerate Primers Hybridization Specificity Wobble Base Pairing

Deprotection Compatibility and Acid Stability of DMT-dI Phosphoramidite vs. Standard dG Phosphoramidite

DMT-dI Phosphoramidite exhibits full compatibility with standard oligonucleotide deprotection protocols using concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-16 hours), as the hypoxanthine base in inosine is less susceptible to acid-catalyzed depurination during the detritylation step compared to standard guanine (dG) phosphoramidites . This inherent stability reduces the formation of abasic sites and truncated sequences, particularly during the synthesis of long or dG-rich oligonucleotides. While standard dG phosphoramidites, especially those with traditional isobutyryl protecting groups, are known to be prone to depurination under prolonged acid exposure, dI provides a more robust alternative in contexts where sequence fidelity is paramount [1].

Depurination Deprotection Conditions Oligonucleotide Synthesis

Purity Specifications and Batch-to-Batch Consistency of DMT-dI Phosphoramidite vs. Alternative Universal Base Amidites

Commercial DMT-dI Phosphoramidite is supplied with rigorous purity specifications, typically ≥98% as determined by 31P-NMR and ≥98.0% by reversed-phase HPLC, and is often accompanied by a Certificate of Analysis (CoA) and HPLC trace from the manufacturer [1]. This level of characterization ensures minimal contamination with non-phosphitylated nucleoside or hydrolyzed amidite, which can otherwise lead to chain termination and reduced overall yield. In comparison, some alternative universal base amidites, such as 5-nitroindole, may have different purity profiles or require specialized coupling conditions that can impact synthesis efficiency [2]. The well-defined and consistently high purity of DMT-dI Phosphoramidite from established suppliers reduces the risk of synthesis failures and ensures reproducible performance in automated synthesizers.

Quality Control Purity Specification Oligonucleotide Synthesis

Key Procurement and Application Scenarios for DMT-dI Phosphoramidite (141684-35-7) Based on Quantitative Performance Evidence


Design and Synthesis of Degenerate PCR Primers for Amplification of Unknown or Variable DNA Sequences

The controlled and predictable base-pairing properties of DMT-dI, as detailed in Evidence Item 3, make it the preferred choice for designing degenerate PCR primers. Unlike a mixed 'N' base pool that generates a complex and inconsistent mixture of primers, a single inosine at a variable position provides a defined level of degeneracy with predictable hybridization behavior [1]. The quantitative thermodynamic data (Evidence Item 2) allows for the rational design of primers where the slight destabilization introduced by inosine (e.g., +0.9 kcal/mol for I·C vs. G·C) can be accounted for in melting temperature (Tm) calculations [2]. This approach ensures more consistent amplification across related sequences, such as different viral strains or gene family members, and is a standard procurement rationale for custom oligos containing dI.

Synthesis of Long Oligonucleotides or Sequences Requiring High Fidelity and Minimal Depurination

In the synthesis of long oligonucleotides (e.g., >50-mers) or sequences rich in purine bases, the inherent resistance of DMT-dI to acid-catalyzed depurination (Evidence Item 4) provides a significant advantage over standard dG phosphoramidites [3]. This reduced side-reaction leads to fewer truncated sequences and higher overall yield of the full-length product, as demonstrated by the calculated yields for 50-mers (Evidence Item 1). Procurement of DMT-dI for such applications directly translates to higher-quality, higher-yield syntheses, reducing the need for extensive purification and minimizing material loss, which is critical for both research-scale and larger-scale production.

Fabrication of Universal or Wobble-Containing Hybridization Probes and Microarrays

The unique and well-characterized wobble base-pairing of inosine (Evidence Item 2 and 3) is essential for the development of 'universal' hybridization probes used in applications such as mutation detection, environmental monitoring, and diagnostic assays [4]. By incorporating DMT-dI at specific positions, probes can be designed to hybridize to a set of related but non-identical target sequences. The quantifiable impact on duplex stability (e.g., the I·C vs. G·C stability difference) allows for the optimization of stringency conditions to balance broad target capture with sufficient specificity. This level of control is not achievable with standard, highly specific Watson-Crick bases, making DMT-dI a necessary procurement item for these advanced applications.

Automated High-Throughput Oligonucleotide Synthesis on ABI, PerkinElmer, and Polygen Instruments

Commercial DMT-dI Phosphoramidite is specifically formulated and quality-tested for compatibility with a wide range of automated DNA/RNA synthesizers, including Applied Biosystems (ABI), PerkinElmer, and Polygen instruments . The high purity specifications (Evidence Item 5) and documented coupling efficiency (Evidence Item 1) ensure reliable, plug-and-play performance in high-throughput synthesis environments. This compatibility, backed by CoA and HPLC trace documentation, minimizes instrument downtime and synthesis failures, making it the most reliable procurement choice for core facilities and production laboratories where process consistency and reproducibility are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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